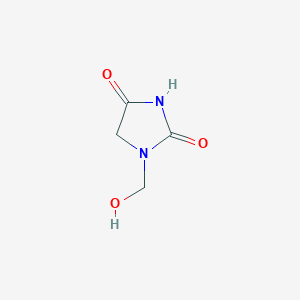
2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide
描述
2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide is a chemical compound belonging to the imidazolium family Imidazolium compounds are known for their wide range of applications in various fields, including chemistry, biology, and medicine
准备方法
The synthesis of 2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide involves several steps. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, such as arylhalides and aromatic heterocycles . Another method involves the reaction of 1,3-dimethylimidazolidine with phthaloyl chloride at high temperatures, followed by the addition of 1,4-dioxane to precipitate the target molecule .
化学反应分析
2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using reducing agents such as sodium borohydride.
Substitution: The imidazolium ring allows for various substitution reactions, including halogenation and alkylation.
Common reagents used in these reactions include nickel catalysts, sodium borohydride, and halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Medicine: It is being studied for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of advanced materials and as a component in various industrial processes
作用机制
The mechanism of action of 2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide involves its interaction with molecular targets and pathways. The imidazolium ring allows the compound to interact with various enzymes and receptors, leading to its biological effects. The specific molecular targets and pathways involved depend on the particular application and the biological system being studied .
相似化合物的比较
2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide can be compared with other similar compounds, such as:
1,3-Dimethylimidazolium chloride: Similar structure but different halide ion.
2-Azido-1,3-dimethylimidazolinium hexafluorophosphate: Contains an azido group and a different counterion.
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate: Contains mesityl groups and a different counterion.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromide ion, which can influence its reactivity and applications.
属性
分子式 |
C5H12BrFN2 |
|---|---|
分子量 |
199.06 g/mol |
IUPAC 名称 |
2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide |
InChI |
InChI=1S/C5H11FN2.BrH/c1-7-3-4-8(2)5(7)6;/h5H,3-4H2,1-2H3;1H |
InChI 键 |
FFKPFVFLKLSSQC-UHFFFAOYSA-N |
规范 SMILES |
C[NH+]1CCN(C1F)C.[Br-] |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(3-Bromo-4-fluorophenyl)-9-isopropyl-9H-imidazo[4,5-c]pyridazine](/img/structure/B8492867.png)

![7-(4-fluorophenyl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B8492881.png)

![Tert-butyl 3-(1-hydroxyethyl)-4-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B8492894.png)
![2-[4-(Methanesulfonyl)piperazin-1-yl]-5-(2,2,2-trifluoroethoxy)pyrimidine](/img/structure/B8492897.png)




![1h-Pyrazole-3-carboxamide,4-[3-(hydroxymethyl)phenyl]-1-[(4-methoxyphenyl)methyl]-n-phenyl-](/img/structure/B8492940.png)

